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Compound of Interest

Compound Name: DM21

Cat. No.: B13910615

DM21 Functional Troubleshooting Center

Welcome to the technical support center for the DM21 functional in the PySCF environment.
This guide provides answers to common questions and troubleshooting advice to assist
researchers, scientists, and drug development professionals in their computational
experiments.

Frequently Asked Questions (FAQS)

Q1: Why is my calculation failing when using Newton or SOSCF convergence methods with
DM21?

Al: You may encounter errors when attempting to use second-order optimization algorithms
like the Newton-Raphson or Second-Order Self-Consistent Field (SOSCF) methods with the
DM21 functional. This is because the DM21 functional, as implemented in the PySCF-DM21
interface, does not support the computation of second-order derivatives (Hessians) required by
these methods.[1] It is recommended to use first-order optimization algorithms.

Q2: Can | use the DM21 functional for calculations on periodic systems?

A2: No, the dm21.NeuralNumint class is designed exclusively for molecular systems and is not
compatible with periodic boundary condition (PBC) calculations in PySCF.[2] The numerical
integration interface for periodic systems in PySCF differs from the one for molecules, leading
to errors if used interchangeably.[2]
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Q3: My SCF calculation is failing to converge, particularly when studying bond dissociation.
What are the possible reasons and solutions?

A3: Convergence issues, especially for systems with stretched bonds, have been reported with
the DM21 functional.[3] For instance, convergence failures were observed for H2 and F2
dissociation beyond a certain bond length (e.g., 2.3 Angstroms).[3] This behavior can be
sensitive to the electronic structure at stretched geometries. The original research on DM21
utilized a custom optimization algorithm to handle fractional occupations, which may be
necessary for achieving convergence in these challenging cases.[3] For standard calculations,
you may try starting from a converged density matrix from a different functional or adjusting the
SCF convergence parameters.

Q4: Is it possible to perform geometry optimization with the DM21 functional in PySCF?

A4: Standard geometry optimization is not natively supported with the DM21 functional in the
public release. The required nuclear gradients for the DM21 functional are not available out-of-
the-box.[4] However, recent research has focused on implementing and evaluating geometry
optimization with DM21, suggesting that custom implementations may be possible.[5] Users
interested in this functionality should refer to the latest research literature for potential
implementation strategies.[5]

Q5: I am receiving a warning message: "Support for intle_grids not found". How can | resolve
this?

A5: This warning indicates an issue with the underlying libraries, specifically libcint and pyscf,
not meeting the version requirements for optimized integral calculations.[6] This can lead to
slower performance as the calculation falls back to a less efficient loop over grid points.[6] This
issue has been observed when PySCEF is installed via conda. To resolve this, it is
recommended to install PySCF using pip:

This typically ensures that the correct dependencies are met.[6]

DM21 Feature Compatibility in PySCF

The table below summarizes the compatibility of the DM21 functional with various features and
calculation types within the PySCF environment based on user-reported issues.
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Feature/Calculation Type Compatibility Notes

The primary intended use case
Molecular Systems Compatible for the DM21 functional in

PySCF.

The dm21.NeuralNumint
Periodic Systems (PBC) Not Compatible interface is not designed for

periodic calculations.[2]

] ) Standard SCF convergence

First-Order SCF Solvers Compatible )

algorithms can be used.

) Second-order derivatives are

Newton/SOSCF Solvers Not Compatible

not supported.[1]

Geometry Optimization

Not Natively Supported

Requires custom
implementation of nuclear
gradients.[4][5]

Stretched Geometries

Potential Convergence Issues

May require specialized
optimization algorithms for

fractional occupations.[3]

Methodologies

Standard Protocol for a Single-Point Energy Calculation

with DM21

This protocol outlines the basic steps to perform a single-point energy calculation on a

molecular system using the DM21 functional in PySCF.

Define the molecule:

Initialize the DFT obiject:

Import necessary libraries:

object with the NeuralNumint from the DM21 library.

Assign the DM21 functional: The core step is to replace the default numerical integration
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e Set convergence parameters (optional but recommended): For potentially difficult systems,
tightening the convergence criteria can be helpful.

¢ Run the calculation:

Visualizations
Troubleshooting Workflow for DM21 Errors
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Caption: A flowchart for troubleshooting common errors when using the DM21 functional.
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DM21 Functional Compatibility Overview
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Caption: Logical relationships of DM21 compatibility with different PySCF calculation types.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Debugging DM21 errors in PySCF environment].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13910615#debugging-dm?21-errors-in-pyscf-
environment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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